Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Description

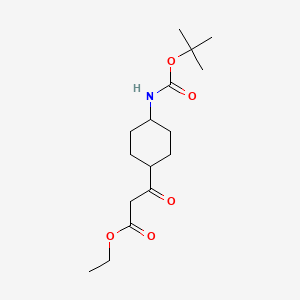

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate is a β-keto ester derivative featuring a cyclohexane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group in the (1r,4r) configuration. The compound combines a reactive 3-oxopropanoate moiety with a sterically hindered cyclohexyl-Boc-amine, making it a versatile intermediate in organic synthesis, particularly for constructing peptidomimetics or heterocyclic frameworks .

Properties

Molecular Formula |

C16H27NO5 |

|---|---|

Molecular Weight |

313.39 g/mol |

IUPAC Name |

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-3-oxopropanoate |

InChI |

InChI=1S/C16H27NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,20) |

InChI Key |

ZUKUABONASGWBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Formation of the Ester: The protected amine is then reacted with ethyl 3-oxopropanoate under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (H

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

- Structure: Contains a pyrrole ring substituted with Boc-protected amino, indolyl, and ester groups.

- Synthesis : Prepared via CuCl2·2H2O-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-dienes in THF (yield: 98%) .

- Key Differences :

- Core Structure : Pyrrole vs. cyclohexane in the target compound.

- Substituents : Indolyl groups vs. cyclohexyl-Boc-amine.

- Physicochemical Properties : Higher molecular weight (554 g/mol vs. ~353 g/mol estimated for the target compound) and distinct NMR profiles (e.g., aromatic proton signals at δ 6.91–8.01) .

Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives (e.g., 4bn)

- Structure : Features a cyclopropyl group attached to the β-keto ester.

- Synthesis: Alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with benzyl bromides using DIPEA/LiCl in THF .

- Key Differences :

- Substituents : Cyclopropyl and benzyl groups vs. cyclohexyl-Boc-amine.

- Reactivity : The cyclopropyl group may confer strain-induced reactivity, unlike the sterically stable cyclohexane in the target compound.

Ethyl 3-(Aryl)-3-oxopropanoates (e.g., Chlorophenyl or Tolyl Derivatives)

- Structure : Aryl-substituted β-keto esters (e.g., 2-chlorophenyl or 4-methylphenyl) .

- Synthesis : Classical Claisen condensation or alkylation methods.

- Key Differences :

rac-(1S,2S)-1-(Allyl(Boc)amino)-3-ethoxy-3-oxo-1-phenylpropan-2-yl Ethyl Oxalate (5a)

- Structure : Oxalate ester with Boc-protected allylamine and phenyl groups.

- Synthesis: Derived from ethyl oxalate and Boc-protected amino alcohols via pyridine-mediated coupling .

- Key Differences :

- Backbone : Oxalate vs. β-keto ester.

- Functionality : Allyl and phenyl substituents vs. cyclohexyl-Boc-amine.

Data Tables

Table 2: Spectroscopic Data Comparison

Key Research Findings

- Synthetic Flexibility : The target compound’s cyclohexyl-Boc-amine may enhance stereochemical control in cycloadditions compared to indolyl or aryl analogs .

- Stability : Boc protection in the (1r,4r) configuration likely improves stability under basic conditions vs. allyl- or cyclopropyl-substituted esters .

- Applications : Unlike indole-based analogs (e.g., 10a), the cyclohexane core may reduce π-stacking interactions, altering bioavailability or target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.